
5-(3-BOC-Aminophenyl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is an organic compound that is widely used in scientific research due to its versatile properties and wide range of applications. It is a white, crystalline solid that is soluble in common organic solvents. This compound has been studied for many years, with research into its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It is also used in the synthesis of various imaging agents, such as MRI contrast agents and PET imaging agents. In addition, it is used in the synthesis of various dyes, such as fluorescent dyes and chromogenic dyes.
Mécanisme D'action
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of this enzyme, 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% are not fully understood. However, it is believed that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, the compound has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% in laboratory experiments is its high yield. This compound can be synthesized with a yield of 95%, which is much higher than most other compounds. In addition, the compound is relatively stable and can be stored for long periods of time.
However, there are some limitations to using 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% in laboratory experiments. The compound is relatively expensive, which may limit its use in some experiments. In addition, the compound is toxic and should be handled with care.
Orientations Futures
Future research on 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% should focus on further exploring its biochemical and physiological effects. In particular, research should focus on the compound’s effects on inflammation and pain, as well as its anti-tumor effects. In addition, research should focus on exploring the compound’s potential applications in the synthesis of various pharmaceuticals, imaging agents, and dyes. Finally, research should focus on exploring the compound’s potential toxicity and its effects on the environment.
Méthodes De Synthèse
The synthesis of 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% involves a reaction between 3-bromo-2-chlorobenzoyl chloride and sodium aminophenolate. The reaction is performed in an organic solvent such as dichloromethane at a temperature of 140 °C. The product is then purified by recrystallization from a mixture of ethanol and water. The yield of the product is typically 95%.
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-chloro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCXXPFOVJQSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-chlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

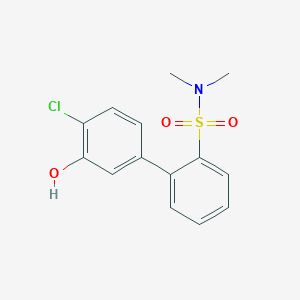

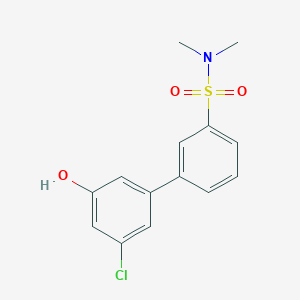
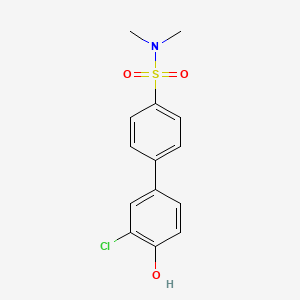
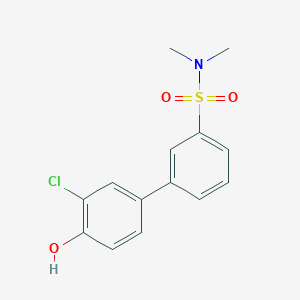

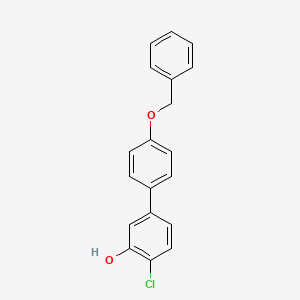
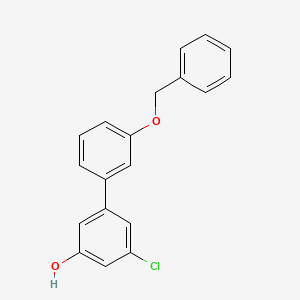

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
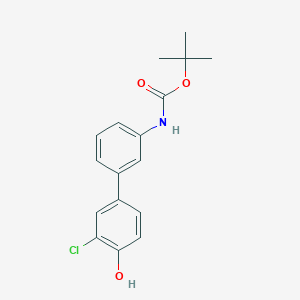


![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)